

Comprehensive Technical Guide: CYC-116

Pharmacokinetics and LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

[Get Quote](#)

Introduction and Drug Profile

CYC-116 is a potent small molecule inhibitor targeting **Aurora kinases A and B**, which are key regulators of cell cycle progression and mitosis. This synthetic compound with molecular formula **C₁₈H₂₀N₆OS** and molecular weight of 368.46 g/mol, has been investigated primarily as an **anti-cancer agent** but has demonstrated promising applications in other therapeutic areas. The drug candidate exhibits potent enzymatic inhibition with K_i values of 8 nM for Aurora A and 9.2 nM for Aurora B, making it a dual-specificity Aurora kinase inhibitor [1]. Beyond its primary targets, **CYC-116** also demonstrates activity against several other kinase targets including **VEGFR2**, **Src**, **Lck**, and **FLT3** with K_i values of 44, 82, 280, and 44 nM respectively [1]. This multi-kinase inhibition profile suggests **CYC-116** may have **broad-spectrum antitumor activity** through combined inhibition of cell cycle progression and angiogenesis.

The development status of **CYC-116** has progressed through preclinical studies with evidence of **in vivo efficacy** in tumor models. Oral administration of **CYC-116** at dose levels of 75 and 100 mg/kg once daily caused significant tumor growth delays of 2.3 and 5.8 days respectively in xenograft models [1]. The compound has undergone Phase I clinical trials as an anti-cancer therapeutic [2], though detailed clinical pharmacokinetic data in humans remains limited in the publicly available literature. Recent research has revealed unexpected applications of **CYC-116** beyond oncology, including promoting the **maturation of cardiomyocytes** derived from human pluripotent stem cells and suppressing **mast cell-mediated allergic**

responses, suggesting this compound may have broader therapeutic utility than originally anticipated [3] [2] [4].

LC-MS Analytical Method Development

Chromatographic Conditions and Mass Spectrometry

The analysis of **CYC-116** in biological matrices requires sophisticated **liquid chromatography-mass spectrometry (LC-MS)** methods to achieve the necessary sensitivity and specificity for pharmacokinetic studies. A validated LC-MS method for quantifying **CYC-116** in rat plasma has been developed with **chromatographic separation** accomplished using a Kromasil C₁₈ column (150 mm × 4.6 mm i.d., 5 μm particle size) maintained at ambient temperature [5]. The mobile phase consists of a mixture of **acetonitrile-water-formic acid** (23.5:76.5:0.1, v/v/v) delivered at an isocratic flow rate of 0.8 mL/min⁻¹. This chromatographic condition effectively separates **CYC-116** from endogenous plasma components, with the compound showing appropriate retention behavior and peak shape suitable for quantitative analysis.

For mass spectrometric detection, a **quadrupole mass spectrometer** equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically employed. The mass transitions used for multiple reaction monitoring (MRM) provide high specificity for **CYC-116** detection in complex biological samples. The sample preparation process utilizes **liquid-liquid extraction** with ethyl acetate as the preferred solvent, achieving a mean recovery of 85.0 ± 8.0% from rat plasma [5]. This extraction efficiency is consistent and reproducible across the analytical range, with minimal matrix effects observed (90.0-110.0%), indicating that the method effectively removes interfering components while maintaining adequate recovery of the analyte. The optimized sample preparation combined with the selective chromatographic separation and sensitive mass detection provides a robust foundation for accurate **CYC-116** quantification in pharmacokinetic studies.

Method Validation Parameters

The LC-MS method for **CYC-116** quantification has undergone comprehensive validation according to accepted bioanalytical method validation guidelines. The method demonstrates **linear response** over a

concentration range of 5-2,500 ng/mL with a correlation coefficient (r) of 0.9955, indicating excellent linearity across the calibration range [5]. The lower limit of quantification (LLOQ) was established at 5 ng/mL, demonstrating adequate sensitivity for detecting **CYC-116** in pharmacokinetic studies following administration of therapeutic doses. The accuracy and precision of the method were rigorously evaluated, with intra-day and inter-day precision values below 11.8% and 6.6%, respectively, while accuracy remained within $\pm 5.8\%$ of nominal concentrations [5].

Table: Validation Parameters for **CYC-116** LC-MS Bioanalytical Method

Validation Parameter	Result	Acceptance Criteria
Linear range	5-2,500 ng/mL	≥ 5 points across range
Correlation coefficient (r)	0.9955	≥ 0.990
LLOQ	5 ng/mL	Signal-to-noise $\geq 5:1$
Mean recovery	$85.0 \pm 8.0\%$	Consistent and reproducible
Matrix effect	90.0-110.0%	85-115% acceptable
Intra-day precision	$< 11.8\%$ RSD	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-day precision	$< 6.6\%$ RSD	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Accuracy	Within $\pm 5.8\%$	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)

The method also demonstrated adequate **stability** under various storage and processing conditions, including freeze-thaw stability, short-term temperature stability, and post-preparative stability [5]. The **selectivity** of the method was confirmed by analyzing blank plasma samples from at least six different sources, showing no significant interfering peaks at the retention time of **CYC-116**. These comprehensive validation results confirm that the LC-MS method is suitable for application in pharmacokinetic studies of **CYC-116** in preclinical models and support its potential use in clinical trials.

Pharmacokinetic Properties and Metabolic Profile

In Vivo Pharmacokinetics and Antitumor Efficacy

The **pharmacokinetic profile** of **CYC-116** has been characterized in preclinical models, providing insights into its absorption, distribution, and potential efficacy. Following oral administration in rodent models, **CYC-116** demonstrates **dose-dependent antitumor activity** with significant growth delays observed at doses of 75 and 100 mg/kg administered once daily [1]. Specifically, these dose levels resulted in tumor growth delays of 2.3 and 5.8 days respectively, translating to specific growth delays of 0.32 and 0.81. Statistical analysis revealed that the reduction in tumor growth at the 100 mg/kg dose level was significant on days 6 and 9 of treatment, demonstrating meaningful antitumor effects [1]. The relationship between exposure and response suggests that maintaining adequate plasma concentrations is crucial for achieving therapeutic efficacy.

While comprehensive pharmacokinetic parameters such as C_{max} , T_{max} , volume of distribution, and clearance from preclinical studies are not fully detailed in the available literature, the successful application of the LC-MS method to pharmacokinetic studies confirms its utility in characterizing these parameters [5]. The **oral bioavailability** of **CYC-116** appears sufficient to achieve plasma concentrations capable of inhibiting Aurora kinases in tumor tissue, based on the demonstrated antitumor efficacy. The pharmacokinetic-pharmacodynamic relationship observed in preclinical models provides a foundation for dose selection and scheduling in clinical trials, though additional studies are needed to fully characterize the absorption and elimination characteristics of **CYC-116** in humans.

In Vitro Pharmacokinetic Parameters

Table: In Vitro Pharmacokinetic and Activity Profile of **CYC-116**

Parameter	Value	Context/Measurement
Aurora A K_i	8 nM	Enzyme inhibition constant
Aurora B K_i	9.2 nM	Enzyme inhibition constant
VEGFR2 K_i	44 nM	Enzyme inhibition constant
Src K_i	82 nM	Enzyme inhibition constant

Parameter	Value	Context/Measurement
Antiproliferative IC ₅₀	0.034-1.626 μM	Range across cancer cell lines
Mast cell degranulation IC ₅₀	~1.42 μM	β-hexosaminidase release inhibition
TNF-α secretion IC ₅₀	~1.10 μM	Cytokine inhibition in mast cells
IL-6 secretion IC ₅₀	~1.24 μM	Cytokine inhibition in mast cells
PCA inhibition ED ₅₀	~22.5 mg/kg	Passive cutaneous anaphylaxis model

The **metabolic stability** of kinase inhibitors like **CYC-116** is a critical determinant of their in vivo efficacy and dosing regimen. While specific metabolic stability data for **CYC-116** is not provided in the available literature, insights can be drawn from related compounds and methodological approaches. For instance, the metabolic stability of similar kinase inhibitors can be evaluated using **human liver microsomes (HLMs)** and LC-MS/MS analysis, as demonstrated for other anticancer agents like alvocidib [6]. These approaches typically measure intrinsic clearance (CL_{int}) and in vitro half-life ($t_{1/2}$) to predict in vivo metabolism and bioavailability. Compounds with moderate metabolic stability generally exhibit reasonable in vivo bioavailability, suggesting that similar evaluation of **CYC-116** would be valuable for optimizing its clinical development.

Mechanisms of Action and Signaling Pathways

Kinase Inhibition and Cell Cycle Effects

The primary mechanism of action of **CYC-116** involves **potent inhibition** of Aurora kinases A and B, which play complementary but distinct roles in cell cycle regulation. Aurora A kinase localizes to spindle poles during mitosis and regulates **centrosome maturation**, spindle assembly, and mitotic entry. Aurora B kinase functions as part of the chromosomal passenger complex that localizes to kinetochores and regulates **chromosome segregation**, spindle checkpoint function, and cytokinesis [3]. By inhibiting both Aurora A and B with nearly equal potency, **CYC-116** disrupts multiple aspects of mitotic progression, leading to mitotic

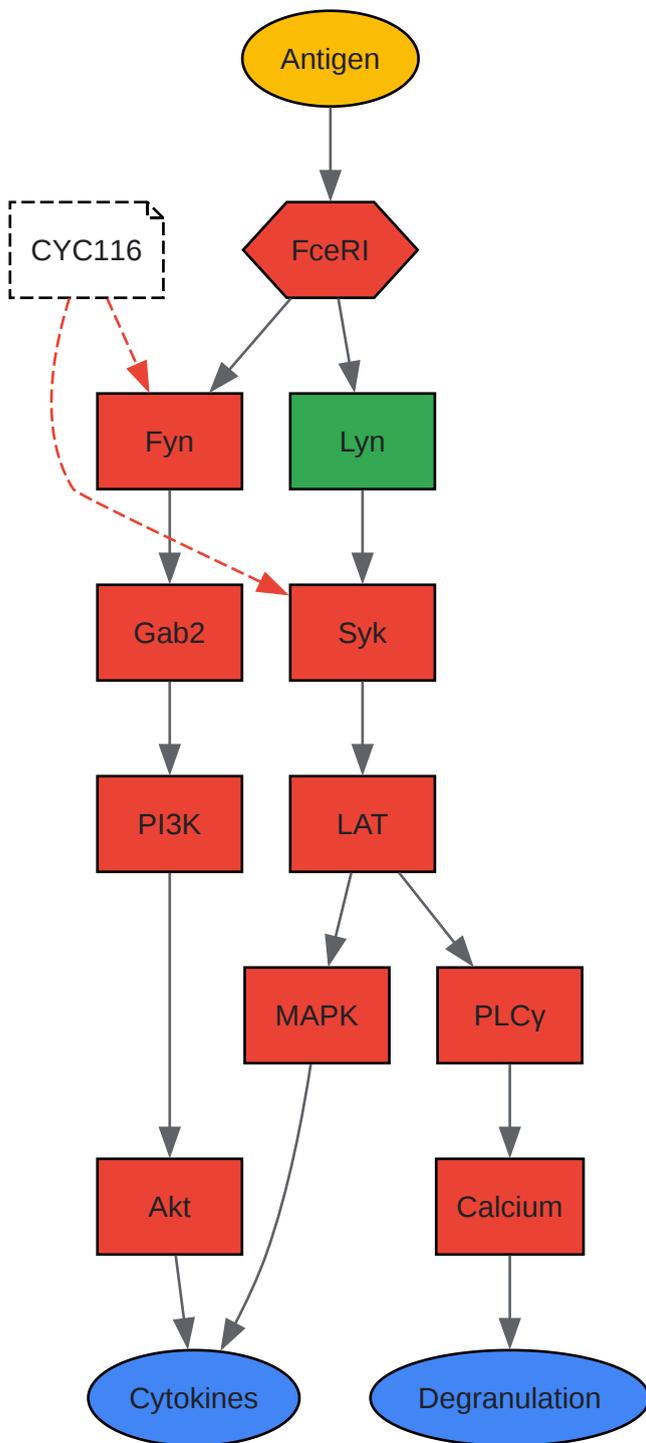
abnormalities, cell cycle arrest, and ultimately apoptosis in proliferating cells. This dual inhibition strategy potentially provides enhanced antitumor activity compared to selective Aurora A or B inhibitors alone.

At the cellular level, treatment with **CYC-116** results in characteristic phenotypes associated with Aurora kinase inhibition, including **polyploidization** and **mitotic spindle defects**. The inhibition of Aurora B activity is particularly evident through the dose-dependent reduction in histone H3 phosphorylation at serine 10, a direct substrate of Aurora B [1]. Complete inhibition of histone H3 phosphorylation is observed at **CYC-116** concentrations of 1.25 μ M when treated for 7 hours in HeLa cell lysates [1]. This biomarker response provides a useful pharmacodynamic indicator of target engagement in both preclinical models and clinical settings. The antiproliferative effects of **CYC-116** are broad-spectrum, with demonstrated activity across numerous cancer cell lines of various origins, reflecting the fundamental importance of Aurora kinases in cell division.

Inhibition of Mast Cell Signaling Pathways

Beyond its effects on cancer cells, **CYC-116** demonstrates significant inhibitory activity in **mast cell signaling pathways**, revealing a potential application in allergic disorders. In mast cells, **CYC-116** directly inhibits **Fyn kinase**, a member of the Src-family kinases that initiates signaling cascades following IgE receptor (Fc ϵ RI) aggregation [2]. This inhibition leads to downstream suppression of **Syk activation** and subsequent blockade of multiple signaling intermediates including LAT, PLC γ , Akt, and MAP kinases (ERK, JNK, p38) [2]. By disrupting this critical signaling axis, **CYC-116** effectively prevents both degranulation (release of preformed mediators like histamine) and synthesis of newly formed mediators including pro-inflammatory cytokines.

The following diagram illustrates the key signaling pathways inhibited by **CYC-116**:



[Click to download full resolution via product page](#)

CYC-116 inhibition of mast cell signaling pathways prevents allergic responses.

This mechanism translates to potent inhibition of mast cell-mediated allergic responses in vivo, with **CYC-116** suppressing both **passive cutaneous anaphylaxis (PCA)** and **passive systemic anaphylaxis (PSA)** in

mouse models in a dose-dependent manner [2]. The ED₅₀ for PCA inhibition was approximately 22.5 mg/kg, demonstrating significant in vivo efficacy [2]. These findings reveal a previously unrecognized application of **CYC-116** as a potential therapeutic for IgE-mediated allergic disorders and provide insights into the complex signaling networks regulated by kinase targets of this compound beyond cell cycle control.

Research Applications and Protocols

Cardiomyocyte Maturation Protocol

CYC-116 has emerged as a valuable tool for promoting the **maturation of cardiomyocytes** derived from human pluripotent stem cells (hPSC-CMs), addressing a significant limitation in the field. The experimental protocol involves differentiating hPSCs into cardiomyocytes using established methods, then treating the resulting hPSC-CMs with **CYC-116** during the maturation phase [3]. Typically, cells are dissociated with Accutase on day 12 of differentiation and replated at a density of 400,000 cells per well on 12-well plates in maintenance medium. After 48 hours, **CYC-116** is added to the maintenance medium for various durations, with medium changes every other day [3]. This treatment significantly enhances multiple aspects of cardiomyocyte maturation.

The effects of **CYC-116** on hPSC-CM maturation include **increased expression** of genes related to cardiomyocyte function, better organization of the sarcomere structure, **increased sarcomere length**, elevated mitochondrial content, and enhanced physiological function of the cells [3] [4]. These changes represent a more adult-like cardiomyocyte phenotype, which is crucial for applications in regenerative medicine, disease modeling, and drug safety evaluation. The mechanism behind this promotive effect on maturation appears to involve cell cycle regulation, as Aurora kinase inhibition leads to cell cycle arrest, which is normally associated with cardiomyocyte terminal differentiation during development. This application of **CYC-116** represents a significant advance in overcoming the immature phenotype that has limited the utility of hPSC-CMs for research and therapeutic purposes.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the complete workflow for LC-MS analysis of **CYC-116** in biological samples:



[Click to download full resolution via product page](#)

*Experimental workflow for LC-MS analysis of **CYC-116** in biological samples.*

This workflow processes samples through **liquid-liquid extraction** using ethyl acetate as the organic solvent, followed by solvent evaporation and reconstitution in mobile phase compatible with the LC-MS system [5]. The chromatographic separation employs a **reversed-phase C₁₈ column** with an isocratic mobile phase consisting of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) at a flow rate of 0.8 mL/min⁻¹ [5]. Mass spectrometric detection utilizes **multiple reaction monitoring (MRM)** in positive electrospray ionization mode, monitoring specific mass transitions for **CYC-116** to ensure selective quantification. This comprehensive workflow has been validated according to accepted bioanalytical method validation guidelines and successfully applied to pharmacokinetic studies of **CYC-116** in preclinical models, providing a robust framework for future analytical applications.

Conclusion and Future Perspectives

CYC-116 represents a promising **multi-kinase inhibitor** with demonstrated efficacy in preclinical cancer models and unexpected utility in non-oncological applications such as cardiomyocyte maturation and allergic response modulation. The well-established LC-MS analytical method enables comprehensive pharmacokinetic characterization, supporting further development of this compound. The **dual Aurora A/B inhibition** profile, combined with activity against additional kinase targets including VEGFR2 and Src-family kinases, provides a multifaceted mechanism of action that may translate to broad clinical utility. Recent findings regarding the effects of **CYC-116** on stem cell-derived cardiomyocytes and mast cell function have expanded the potential applications beyond oncology, suggesting this compound may have utility in regenerative medicine and immunology.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. CYC-116 | aurora A/B Inhibitor [medchemexpress.com]
2. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]
3. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]
4. The Aurora Kinase Inhibitor CYC116 Promotes ... [sciencedirect.com]
5. Pharmacokinetics Study of the Antitumor Drug CYC-116 in ... [link.springer.com]
6. Development and Validation of a Rapid LC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Guide: CYC-116 Pharmacokinetics and LC-MS Analysis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524692#cyc116-pharmacokinetics-lc-ms-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com